Phenylephrine Hydrochloride

Pharmacokinetics Oral bioavailability Nasal decongestant formulation

Phenylephrine HCl (R-(-) enantiomer) is a selective α1-agonist with 38% oral bioavailability—distinct from pseudoephedrine. Optimal for extemporaneous ophthalmic compounding (60-day stability at pH 3.5–7.0) and α1 receptor research. USP/BP grades available with purity 97.5–102.5%. Requires pH-controlled formulation.

Molecular Formula C9H13NO2.ClH
C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 61-76-7
Cat. No. B001107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylephrine Hydrochloride
CAS61-76-7
Synonyms(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol
Metaoxedrin
Metasympatol
Mezaton
Neo Synephrine
Neo-Synephrine
Neosynephrine
Phenylephrine
Phenylephrine Hydrochloride
Phenylephrine Tannate
Tannate, Phenylephrine
Molecular FormulaC9H13NO2.ClH
C9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1
InChIKeyOCYSGIYOVXAGKQ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Phenylephrine Hydrochloride (CAS 61-76-7): α1-Adrenoceptor Agonist for Scientific and Industrial Procurement


Phenylephrine Hydrochloride (CAS 61-76-7) is a chiral compound, specifically the (R)-(-) enantiomer, that functions as a selective α1-adrenoceptor agonist [1]. It is a small molecule vasoconstrictor widely utilized in pharmaceutical research, ophthalmic formulation development, and as an analytical reference standard. Unlike non-selective adrenergic agonists, its primary mechanism involves direct stimulation of postsynaptic α1-adrenergic receptors, leading to vascular smooth muscle contraction and mydriasis without significant β-adrenergic cardiac effects at therapeutic concentrations [2]. This compound is available in various pharmacopeial grades (USP) with defined purity specifications (97.5–102.5% on dried basis) and characterized melting point range (140–145°C), making it suitable for rigorous analytical method development and quality control applications [3].

Phenylephrine Hydrochloride Procurement: Why In-Class Substitution Without Analytical Verification Introduces Quantifiable Risk


Although phenylephrine hydrochloride belongs to the class of α1-adrenoceptor agonists, it cannot be considered freely interchangeable with structurally or pharmacologically similar compounds such as norepinephrine, methoxamine, pseudoephedrine, or even alternative salt forms of phenylephrine. Direct comparative studies reveal critical divergences in pharmacokinetic fate, receptor subtype engagement, and contractile mechanism dependency that preclude simple therapeutic or analytical substitution [1]. For instance, oral phenylephrine exhibits only approximately 38% bioavailability due to extensive gut wall metabolism, whereas pseudoephedrine is nearly 100% bioavailable, rendering them pharmacokinetically distinct oral decongestant candidates [2]. Furthermore, within the α1-agonist class, phenylephrine activates a different α1-adrenoceptor subpopulation than methoxamine in vascular smooth muscle, as evidenced by differential antagonist sensitivity and calcium mobilization profiles [3]. Even the choice of salt form (e.g., hydrochloride vs. tannate) demonstrably alters absorption kinetics, underscoring the necessity for precise specification in procurement and formulation development [4].

Quantitative Differentiation Guide: Phenylephrine Hydrochloride (CAS 61-76-7) Head-to-Head Comparison Data


Oral Bioavailability of Phenylephrine Hydrochloride: Pharmacokinetic Differentiation from Pseudoephedrine

Phenylephrine hydrochloride demonstrates substantially lower oral bioavailability compared to pseudoephedrine. While pseudoephedrine is nearly completely absorbed after oral administration, phenylephrine is subject to extensive and erratic presystemic metabolism in the gut wall, resulting in a bioavailability of only approximately 38% [1][2]. This pharmacokinetic divergence has direct implications for oral formulation efficacy and has driven regulatory reassessment of oral phenylephrine-containing products [3].

Pharmacokinetics Oral bioavailability Nasal decongestant formulation

Vasoconstrictor Potency of Phenylephrine Hydrochloride: Rank Order Differentiation Among α1-Adrenoceptor Agonists

In the pithed rat model with β-adrenoceptor blockade, the rank order of potency for eliciting positive chronotropic responses via cardiac α1-adrenoceptor activation was established as: adrenaline > noradrenaline > phenylephrine > methoxamine [1]. Phenylephrine occupies an intermediate potency position within this hierarchy, being less potent than the endogenous catecholamines but more potent than methoxamine. This rank order is critical for experimental design requiring graded α1-adrenergic stimulation without confounding β-adrenergic effects.

α1-Adrenoceptor pharmacology Vasoconstriction Cardiovascular research

Phenylephrine Hydrochloride α1-Adrenoceptor Subtype Selectivity Profile: pKi Values Across Human α1A, α1B, and α1D Subtypes

Phenylephrine hydrochloride exhibits a defined α1-adrenoceptor subtype selectivity profile when evaluated against cloned human receptors. The compound displays pKi values of 5.86 for α1D, 4.87 for α1B, and 4.70 for α1A receptors, corresponding to Ki values of approximately 1.38 μM, 13.5 μM, and 20.0 μM, respectively [1][2]. This profile demonstrates approximately 10-fold higher affinity for the α1D subtype compared to α1A. In functional studies using human α1-adrenoceptors expressed in CHO cells, phenylephrine was characterized as a highly efficacious agonist at all three subtypes, lacking subtype-selective intrinsic efficacy bias [3].

Receptor pharmacology Subtype selectivity α1-Adrenoceptor

Differential Antagonist Sensitivity of Phenylephrine Hydrochloride vs. Methoxamine: Evidence of Distinct α1-Adrenoceptor Subpopulation Activation

In canine pulmonary artery preparations, prazosin exhibited significantly higher potency against contractions evoked by phenylephrine (pA₂ of 9.7) compared to those evoked by methoxamine (pA₂ of 8.4), representing an approximately 20-fold difference in antagonist sensitivity [1]. Furthermore, the irreversible α1-adrenergic antagonist SZL49 (10⁻⁸ and 3 × 10⁻⁸ M) inhibited responses to phenylephrine but did not inhibit responses to methoxamine [1]. These data indicate that phenylephrine and methoxamine activate distinct α1-adrenoceptor subpopulations within the same vascular tissue, with phenylephrine selectively engaging the α1H (likely α1B) subtype having high prazosin affinity and SZL49 sensitivity.

α1-Adrenoceptor subtypes Vascular pharmacology Antagonist pharmacology

Calcium Dependency Profile of Phenylephrine Hydrochloride: Differential Resistance to Ca²⁺ Entry Blockers Relative to α2-Adrenoceptor Agonists

In the rat tail artery model, contractile responses to phenylephrine and methoxamine demonstrated significantly greater resistance to Ca²⁺ entry blockers (nicardipine and diltiazem) and to reduction of extracellular Ca²⁺ compared to responses elicited by the α2-adrenoceptor agonists clonidine and UK-14,304 [1]. Additionally, the onset of contraction was faster for phenylephrine and methoxamine than for the α2-agonists. This differential calcium dependency profile reflects distinct excitation-contraction coupling mechanisms between α1- and α2-adrenoceptor-mediated vasoconstriction.

Calcium signaling Vascular smooth muscle α1/α2 selectivity

pH-Dependent Stability of Phenylephrine Hydrochloride in Aqueous Formulations: Defined Degradation Threshold

Phenylephrine hydrochloride exhibits a defined pH stability interval. The compound is reported to be stable in aqueous solution within a pH range of 3.5 to 7.0, with degradation occurring above pH 7.0 involving side-chain modification and loss of the secondary amine [1]. A pediatric 2% ophthalmic formulation buffered to pH 6.90 ± 0.05 demonstrated physical, chemical, and microbiological stability for at least 60 days when stored in type I amber glass vials at room temperature, with no significant loss of product detected by ultra-high resolution LC-MS [2][3]. Excipient selection guidance indicates that optimal stability favors pH between 3.0 and 4.0 for certain formulations .

Formulation stability Ophthalmic solutions Pharmaceutical compounding

Optimal Procurement and Application Scenarios for Phenylephrine Hydrochloride Based on Quantitative Differentiation Evidence


Ophthalmic Formulation Development: Extemporaneously Compounded Mydriatic Solutions

Phenylephrine hydrochloride is optimally suited for extemporaneous compounding of ophthalmic mydriatic solutions, particularly for pediatric and neonatal retinal examination where commercial preparations may be unavailable or unsuitable. The demonstrated 60-day room temperature stability of 2% phenylephrine hydrochloride solutions in type I amber glass vials, with maintained pH (6.90 ± 0.05) and osmolality (285 ± 2 mOsm/kg), supports hospital pharmacy batch compounding [1][2]. The defined pH stability threshold (degradation above pH 7.0) mandates formulation within pH 3.5–7.0 using appropriate buffering agents such as disodium hydrogen phosphate [1]. This application leverages the compound's established stability profile and is supported by USP monographs for ophthalmic solution assay using LC-UV at 280 nm .

α1-Adrenoceptor Pharmacological Research Requiring β-Adrenoceptor Sparing

Phenylephrine hydrochloride serves as a preferred α1-adrenoceptor agonist in cardiovascular and smooth muscle pharmacology research where confounding β-adrenergic effects must be avoided. Its intermediate potency rank (adrenaline > noradrenaline > phenylephrine > methoxamine) enables titratable α1-mediated responses without the β-adrenergic activity inherent to adrenaline and noradrenaline [1]. Researchers should note that phenylephrine activates a distinct α1-adrenoceptor subpopulation compared to methoxamine, as evidenced by the 20-fold higher prazosin potency (pA₂ 9.7 vs. 8.4) against phenylephrine-evoked contractions in canine pulmonary artery [2]. This differential pharmacology must be accounted for when designing experiments comparing α1-agonists or interpreting antagonist studies.

Analytical Reference Standard and Impurity Profiling in Pharmaceutical Quality Control

Phenylephrine hydrochloride USP Reference Standard (CAS 61-76-7) is essential for compendial quality control testing, including assay and impurity analysis by LC-UV at 215 nm and dissolution testing of combination tablet formulations at 214 nm [1]. The USP monograph specifies purity limits of 97.5–102.5% on dried basis, with chromatographic purity standards enabling impurity quantification down to 0.1% levels [2]. Validated UHPLC methods have been developed to separate phenylephrine hydrochloride from eleven related organic impurities in combination oral solutions, supporting robust analytical method development [3]. This application is critical for pharmaceutical manufacturers and contract testing laboratories requiring pharmacopeial-grade reference materials for regulatory compliance.

Parenteral and Topical Formulation Development (Excluding Oral Solid Dosage Forms)

Given the poor and erratic oral bioavailability of phenylephrine hydrochloride (approximately 38%) compared to pseudoephedrine (approximately 100%), procurement for oral solid dosage form development is not supported by pharmacokinetic evidence [1][2]. Instead, phenylephrine hydrochloride is optimally deployed in parenteral (injectable), ophthalmic, and nasal spray formulations where first-pass gut wall metabolism is circumvented. USP monographs support assay of phenylephrine hydrochloride injection, nasal solution, and ophthalmic solution . Formulation development should prioritize pH control within the stability window (3.0–4.0 for optimal stability, with degradation above pH 7.0) and incorporate appropriate stabilizers such as ascorbic acid or sodium bisulfite to prevent oxidation in aqueous solutions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylephrine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.